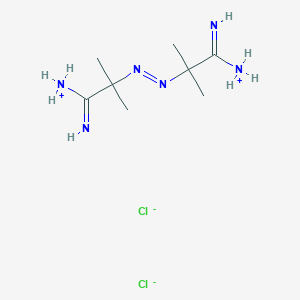

2,2'-Azobis(2-methylpropionamidine) dihydrochloride

Übersicht

Beschreibung

AAPH is a monoazo compound.

Wirkmechanismus

Target of Action

It is known to be used as afree radical initiator , suggesting that it may interact with various molecules in the cell to generate free radicals.

Mode of Action

AAPH acts as a free radical initiator . It generates free radicals, which are highly reactive species that can cause damage to various cellular components, including proteins, lipids, and DNA. This can lead to oxidative stress within the cell .

Biochemical Pathways

oxidative stress and cellular damage . Free radicals can disrupt these pathways, leading to cell damage and potentially cell death .

Result of Action

AAPH has been reported to have significant cytotoxicity on human cells in cell culture . This is likely due to the oxidative stress induced by the free radicals it generates. Oxidative stress can lead to cell damage and cell death, which would account for the observed cytotoxic effects .

Action Environment

The action of AAPH can be influenced by various environmental factors. For example, the generation of free radicals can be influenced by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of AAPH .

Biochemische Analyse

Biochemical Properties

The compound 2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the generation of radicals, which can induce oxidative stress .

Cellular Effects

2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride involves the generation of radicals. These radicals can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Biologische Aktivität

2,2'-Azobis(2-methylpropionamidine) dihydrochloride, commonly known as AAPH, is a synthetic organic compound widely recognized for its role as a free radical generator in various biological and chemical applications. This article delves into the biological activity of AAPH, focusing on its effects on oxidative stress, inflammation, and cellular mechanisms.

- Molecular Formula : C₈H₁₈Cl₂N₆

- Molecular Weight : 271.19 g/mol

- CAS Number : 2997-92-4

- Melting Point : 160-169 °C

- Solubility : Soluble in water, acetone, methanol, and DMSO .

AAPH generates free radicals upon thermal decomposition, primarily producing alkyl radicals that can initiate lipid peroxidation and other oxidative processes. This property makes it a valuable tool for studying oxidative stress in biological systems .

Oxidative Stress Induction

AAPH has been extensively used to induce oxidative stress in various experimental models. It plays a crucial role in mimicking conditions of oxidative damage:

- Erythrocyte Hemolysis : AAPH induces hemolysis of human erythrocytes by generating reactive oxygen species (ROS), leading to membrane lipid peroxidation .

- Lung Function Impairment : In a study involving Wistar rats, AAPH administration resulted in significant lung function deterioration characterized by increased airway resistance and altered lung mechanics. The highest dose (200 mg/kg) led to elevated levels of inflammatory markers such as IL-1β and TNF-α, indicating a robust inflammatory response .

Cellular Impact

AAPH's effects extend to various cell types:

- Lipid Peroxidation : AAPH has been shown to induce lipid peroxidation in liver and kidney tissues of rats, contributing to cellular damage and dysfunction .

- Inflammatory Response : Studies have demonstrated that AAPH can trigger the release of pro-inflammatory cytokines, exacerbating conditions like colitis and pancreatitis in animal models .

Case Studies

- Lung Damage Model :

- Objective : To assess the impact of AAPH on lung function and inflammation.

- Methodology : Wistar rats were administered varying doses of AAPH (25, 50, 100, 200 mg/kg). Lung mechanics were assessed post-treatment.

- Findings : Significant increases in resistive pressures and inflammatory markers were observed in higher dosage groups compared to controls (CTRL) .

| Dose (mg/kg) | ΔP1 (Resistive Pressure) | Inflammatory Markers (IL-1β) |

|---|---|---|

| CTRL | Baseline | Baseline |

| 25 | Not significantly different | Not significantly different |

| 50 | Not significantly different | Not significantly different |

| 100 | Increased | Moderate increase |

| 200 | Highest | Significant increase |

- Hepatic Oxidative Stress :

- Objective : To evaluate the hepatic effects of AAPH.

- Methodology : Rats received intraperitoneal injections of AAPH; liver tissues were analyzed for oxidative damage markers.

- Findings : Elevated levels of malondialdehyde (MDA) and decreased antioxidant enzyme activities were noted, indicating severe oxidative stress .

Summary of Findings

The biological activity of this compound is characterized by its ability to induce oxidative stress across various biological systems. Its applications extend from basic research on free radicals to potential therapeutic insights into diseases associated with oxidative damage.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Polymerization Initiator

- AAPH serves as a radical initiator in the polymerization of various monomers, including acrylics, vinyls, and allyl compounds. Its ability to generate free radicals upon thermal decomposition allows for controlled polymer synthesis.

- Case Study : In a study published in Molecules, AAPH was used to initiate the polymerization of acrylamide, resulting in hydrogels with tunable properties suitable for drug delivery systems .

-

Biochemical Research

- AAPH is employed in biochemical assays to induce oxidative stress in cell cultures. This application is crucial for studying oxidative damage and the efficacy of antioxidants.

- Case Study : Research conducted by Zhu et al. demonstrated that AAPH-induced oxidative stress affected the gel-forming capacity of duck myofibrillar proteins, providing insights into protein stability under oxidative conditions .

-

Cell Biology

- In cell culture experiments, AAPH is utilized to investigate cellular responses to oxidative stress, including apoptosis and cellular signaling pathways.

- Example : A study indicated that AAPH could be used to model oxidative stress in monoclonal antibodies, allowing researchers to assess their stability and susceptibility to oxidation .

- Food Science

Data Table: Applications of AAPH

| Application Area | Description | Relevant Studies |

|---|---|---|

| Polymerization | Radical initiator for acrylic and vinyl polymers | Zhu et al., Molecules, 2023; Polymerization kinetics studies |

| Biochemical Assays | Induces oxidative stress for studying cellular responses | Zhu et al., Molecules, 2023; Oxidative stress model for monoclonal antibodies |

| Cell Culture | Investigates apoptosis and signaling pathways under oxidative conditions | Studies on cellular responses to AAPH-induced stress |

| Food Chemistry | Evaluates lipid oxidation and antioxidant efficacy | Research on plant extracts' effects on lipid peroxidation using AAPH as a standard oxidant |

Eigenschaften

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEKPEMOWBOYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13217-66-8 (Parent) | |

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3049756 | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-92-4 | |

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.